molecular formula C9H17NS B13598820 4-Ethylcyclohexane-1-carbothioamide

4-Ethylcyclohexane-1-carbothioamide

Katalognummer: B13598820
Molekulargewicht: 171.31 g/mol
InChI-Schlüssel: NJOUVNXYZJHWQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethylcyclohexane-1-carbothioamide is an organic compound with the molecular formula C9H17NS It is a derivative of cyclohexane, where an ethyl group is attached to the fourth carbon and a carbothioamide group is attached to the first carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Ethylcyclohexane-1-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 4-ethylcyclohexanone with thioamide under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethylcyclohexane-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the carbothioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Ethylcyclohexane-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as an antimicrobial and antioxidant agent.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of cognitive disorders.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Wirkmechanismus

The mechanism by which 4-ethylcyclohexane-1-carbothioamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as acetylcholinesterase, which plays a role in cognitive function. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methylcyclohexane-1-carbothioamide
  • 4-Propylcyclohexane-1-carbothioamide
  • 4-Butylcyclohexane-1-carbothioamide

Uniqueness

4-Ethylcyclohexane-1-carbothioamide is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C9H17NS

Molekulargewicht

171.31 g/mol

IUPAC-Name

4-ethylcyclohexane-1-carbothioamide

InChI

InChI=1S/C9H17NS/c1-2-7-3-5-8(6-4-7)9(10)11/h7-8H,2-6H2,1H3,(H2,10,11)

InChI-Schlüssel

NJOUVNXYZJHWQD-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCC(CC1)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.